Paliperidone-d4

Overview

Description

Paliperidone-d4 is a deuterated form of paliperidone, an atypical antipsychotic medication primarily used in the treatment of schizophrenia and schizoaffective disorder. The deuterium atoms in this compound replace hydrogen atoms, making it useful as an internal standard in mass spectrometry for the quantification of paliperidone .

Mechanism of Action

Target of Action

Paliperidone, the active metabolite of risperidone, primarily targets central dopamine Type 2 (D2) and serotonin Type 2 (5HT2A) receptors . It also acts as an antagonist at alpha 1 and alpha 2 adrenergic receptors and H1 histaminergic receptors , which may explain some of the other effects of the drug.

Mode of Action

The exact mechanism of action of Paliperidone is unknown but it is likely to act via a similar pathway to risperidone . It has been proposed that the drug’s therapeutic activity in schizophrenia is mediated through a combination of central dopamine Type 2 (D2) and serotonin Type 2 (5HT2A) receptor antagonism . This means that Paliperidone binds to these receptors and blocks their activity, thereby modulating the neurotransmission of dopamine and serotonin in the brain.

Pharmacokinetics

Paliperidone is minimally metabolized by the cytochrome P450 2D6 and cytochrome P450 3A4 enzymes . These are suggested to play a clinically irrelevant role overall . Paliperidone is excreted 59% into urine unmetabolized and 11% into feces . The pharmacokinetics of Paliperidone after intramuscular administration of its long-acting 3-month formulation palmitate ester at various doses and at different injection sites (deltoid and gluteal muscles) has been characterized .

Result of Action

The molecular and cellular effects of Paliperidone’s action are complex and involve multiple pathways. It has been suggested that the single hydroxyl group of Paliperidone promotes receptor conformations that can differ from those of risperidone leading to differences in the spectrum of regulation of cellular signal transduction cascades . These differences in signaling at the cellular level could lead to differences between Paliperidone and risperidone in therapeutic efficacy or in the generation of adverse effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of paliperidone-d4 involves the incorporation of deuterium atoms into the paliperidone molecule. This is typically achieved through a series of chemical reactions that replace specific hydrogen atoms with deuterium. The process often starts with the synthesis of deuterated precursors, followed by their incorporation into the paliperidone structure through various organic reactions such as alkylation, reduction, and cyclization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to monitor the synthesis and ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Paliperidone-d4 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Sodium borohydride in methanol.

Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deuterated alcohols .

Scientific Research Applications

Paliperidone-d4 is widely used in scientific research due to its stability and isotopic labeling. Some of its applications include:

Chemistry: Used as an internal standard in mass spectrometry for the quantification of paliperidone.

Biology: Employed in studies to understand the metabolism and pharmacokinetics of paliperidone.

Medicine: Used in clinical research to develop new formulations and delivery methods for antipsychotic medications.

Industry: Utilized in the quality control of pharmaceutical products containing paliperidone

Comparison with Similar Compounds

Similar Compounds

Risperidone: The parent compound of paliperidone, also used as an antipsychotic.

Olanzapine: Another atypical antipsychotic with a similar mechanism of action.

Quetiapine: Used for the treatment of schizophrenia and bipolar disorder.

Uniqueness

Paliperidone-d4 is unique due to its deuterium labeling, which enhances its stability and makes it an ideal internal standard for analytical purposes. This isotopic substitution does not significantly alter the pharmacological properties of the compound, allowing it to be used effectively in various research applications .

Biological Activity

Paliperidone-d4 is a deuterated form of paliperidone, an atypical antipsychotic medication primarily used in the treatment of schizophrenia and schizoaffective disorder. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is characterized by the substitution of four hydrogen atoms with deuterium, which can enhance its metabolic stability and pharmacokinetic properties. As an active metabolite of risperidone, paliperidone exhibits a complex profile involving multiple neurotransmitter systems, including dopamine and serotonin receptors.

Pharmacological Profile

This compound acts primarily as an antagonist at various receptors:

- Dopamine Receptors : Primarily D2 receptor antagonism, which is crucial for its antipsychotic effects.

- Serotonin Receptors : Antagonism at 5-HT2A receptors contributes to reducing extrapyramidal side effects.

- Adrenergic Receptors : It also has activity at α1 and α2 adrenergic receptors, which may influence mood and anxiety levels.

- Histaminergic Receptors : Antagonism at H1 receptors can lead to sedation.

Research indicates that this compound may exert anti-inflammatory effects through modulation of the Toll-like receptor 4 (TLR-4) pathway. A study demonstrated that paliperidone prevented TLR-4 activation and subsequent neuroinflammation in rat models subjected to stress. This suggests a potential role for paliperidone in addressing neuroinflammatory components associated with psychiatric disorders .

Table 1: Summary of Biological Activities

Efficacy in Schizophrenia Management

A retrospective observational study assessed the effectiveness of paliperidone palmitate (PP), a long-acting injectable form of paliperidone, on hospitalization rates among patients with schizophrenia. The study reported a significant reduction in acute inpatient admissions from an average of 0.86 to 0.23 per year following the initiation of PP treatment (P=0.001) . This underscores the potential benefits of long-term treatment strategies involving paliperidone formulations.

Safety Profile in Elderly Patients

A case study involving an elderly patient with treatment-resistant schizophrenia highlighted the safety and efficacy of paliperidone palmitate. The patient experienced improved control over psychotic symptoms without significant adverse effects during a treatment duration averaging 14 months . This suggests that paliperidone may be a viable option for populations that are often difficult to treat due to age-related sensitivities to medication.

Research Findings

Recent studies have further elucidated the biological mechanisms underlying the actions of this compound:

- Neuroinflammation Regulation : Paliperidone was shown to modulate inflammatory markers such as TNF-α and IL-1β through inhibition of the NF-κB signaling pathway, which is activated by TLR-4 .

- Gut-Brain Axis Interaction : The compound appears to influence gut permeability and inflammation, suggesting a link between gastrointestinal health and mental health outcomes .

- Pharmacokinetics : The deuterated form may exhibit altered pharmacokinetics, potentially leading to more stable plasma concentrations and improved therapeutic outcomes compared to non-deuterated forms .

Properties

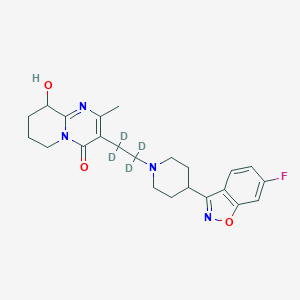

IUPAC Name |

9-hydroxy-2-methyl-3-[1,1,2,2-tetradeuterio-2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27FN4O3/c1-14-17(23(30)28-9-2-3-19(29)22(28)25-14)8-12-27-10-6-15(7-11-27)21-18-5-4-16(24)13-20(18)31-26-21/h4-5,13,15,19,29H,2-3,6-12H2,1H3/i8D2,12D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMXMIIMHBWHSKN-FJVJJXCISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2CCCC(C2=N1)O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=C(N=C2C(CCCN2C1=O)O)C)C([2H])([2H])N3CCC(CC3)C4=NOC5=C4C=CC(=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27FN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90649386 | |

| Record name | 3-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl](~2~H_4_)ethyl}-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020719-55-4 | |

| Record name | 3-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl](~2~H_4_)ethyl}-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is Paliperidone-d4 used as an internal standard in the analysis of Paliperidone in human plasma?

A: this compound is used as an internal standard due to its structural similarity to Paliperidone. This similarity results in comparable extraction recoveries and chromatographic behavior to the analyte, Paliperidone, during sample preparation and analysis. The use of a stable isotope-labeled analog like this compound helps to correct for variations during sample processing and analysis, ultimately leading to more accurate and reliable quantification of Paliperidone in plasma samples [].

Q2: How does the use of this compound contribute to the validation of the LC-MS/MS method described in the paper?

A2: The inclusion of this compound is crucial for method validation in several ways:

- Accuracy and Precision: By comparing the signal from Paliperidone to the known concentration of this compound, researchers can accurately determine Paliperidone concentrations in the plasma samples. This comparison helps to minimize the impact of any variations during sample preparation or analysis [].

- Recovery Assessment: The similar extraction efficiencies of Paliperidone and this compound allow for the assessment of overall method recovery. High and consistent recoveries for both compounds indicate robust and reliable sample preparation [].

- Linearity and Range: The use of this compound contributes to the establishment of a reliable calibration curve, ensuring accurate quantification of Paliperidone within a specific concentration range [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.